molecular formula C23H23N3O4S B3632450 N-benzyl-3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide

N-benzyl-3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide

Cat. No.: B3632450
M. Wt: 437.5 g/mol
InChI Key: XEPRICLMQFTMDI-UHFFFAOYSA-N
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Description

N-benzyl-3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group, a morpholine ring, a sulfonyl group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.

    Morpholine Ring Introduction: The morpholine ring is incorporated through a cyclization reaction, often involving the reaction of an amine with an epoxide.

    Sulfonyl Group Addition: The sulfonyl group is introduced via sulfonation, typically using sulfonyl chlorides under basic conditions.

    Pyridinyl Group Attachment: The pyridinyl group is added through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.

    Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmaceutical applications.

    Pyridine Derivatives: Compounds containing the pyridine ring, widely used in medicinal chemistry.

Uniqueness

N-benzyl-3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-23(26(22-11-4-5-12-24-22)18-19-7-2-1-3-8-19)20-9-6-10-21(17-20)31(28,29)25-13-15-30-16-14-25/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPRICLMQFTMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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